molecular formula C12H15NO4 B8280757 (3,4-Methylenedioxybenzylidene)-(2,2-dimethoxyethyl)amine

(3,4-Methylenedioxybenzylidene)-(2,2-dimethoxyethyl)amine

Cat. No. B8280757
M. Wt: 237.25 g/mol
InChI Key: BDXJXDXQNDFZBE-UHFFFAOYSA-N
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Patent
US07781445B2

Procedure details

Aminoacetaldehyde dimethylacetal (7.10 g, 0.0666 mol) was dissolved in chloroform (50 mL) and MgSO4 (12 g) was added. Then piperonal (10b, 10.10 g, 0.0666 mol) was added and the mixture was stirred at room temperature. After 24 h there still was unreacted piperonal in the reaction mixture and more amine (6.00 g) was added. The reaction mixture was stirred again at room temperature for 24 h and since there still was some piperonal present more amine (6.00 g) was added again. After stirring the reaction mixture for another 24 h at room temperature the imine was isolated. The reaction mixture was diluted with water (300 mL) and the organic layer was washed with water 200 mL×2, brine (200 mL) dried Na2SO4 and concentrated to provide the pure imine as a yellow oil (15.80 g, 100%). 1H NMR (300 MHz, CDCl3) δ 8.13 (s, 1H), 7.33 (s, 1H), 7.07 (d, J=8.10 Hz, 1H), 6.78 (d, J=8.10 Hz, 1H), 5.96 (s, 2H), 4.62 (t, J=5.4 Hz, 1H), 3.70 (d, J=4.2, 2H), 3.83 (s, 6H).
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
10.1 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
amine
Quantity
6 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
amine
Quantity
6 g
Type
reactant
Reaction Step Seven
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:6][CH3:7])[CH2:4][NH2:5].[O-]S([O-])(=O)=O.[Mg+2].[CH:14]1[C:19]([CH:20]=O)=[CH:18][C:17]2[O:22][CH2:23][O:24][C:16]=2[CH:15]=1>C(Cl)(Cl)Cl.O>[CH2:23]1[O:24][C:16]2[CH:15]=[CH:14][C:19]([CH:20]=[N:5][CH2:4][CH:3]([O:6][CH3:7])[O:2][CH3:1])=[CH:18][C:17]=2[O:22]1 |f:1.2|

Inputs

Step One
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
7.1 g
Type
reactant
Smiles
COC(CN)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
12 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Step Four
Name
Quantity
10.1 g
Type
reactant
Smiles
C1=CC2=C(C=C1C=O)OCO2
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=C1C=O)OCO2
Name
amine
Quantity
6 g
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=C1C=O)OCO2
Step Seven
Name
amine
Quantity
6 g
Type
reactant
Smiles
Step Eight
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred again at room temperature for 24 h
Duration
24 h
ADDITION
Type
ADDITION
Details
was added again
CUSTOM
Type
CUSTOM
Details
was isolated
WASH
Type
WASH
Details
the organic layer was washed with water 200 mL×2, brine (200 mL) dried Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1OC=2C=C(C=NCC(OC)OC)C=CC2O1
Measurements
Type Value Analysis
AMOUNT: MASS 15.8 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.